6-Amino-4-(4-methylphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Description
6-Amino-4-(4-methylphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C23H22N4O and its molecular weight is 370.456. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds have shown potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
A molecular docking study conducted on a similar compound showed better antileishmanial activity . This suggests that the compound might interact with specific proteins or enzymes in the target organisms, leading to their inhibition or activation, which ultimately affects the organism’s survival or replication.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities , it’s likely that the compound interferes with essential biochemical pathways in Leishmania and Plasmodium species, disrupting their normal functions and leading to their death or inhibition.
Result of Action
Similar compounds have shown to inhibit the growth ofLeishmania and Plasmodium species , suggesting that this compound might also have similar effects.
Properties
IUPAC Name |
6-amino-4-(4-methylphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-3-7-19-21-20(16-12-10-15(2)11-13-16)18(14-24)22(25)28-23(21)27(26-19)17-8-5-4-6-9-17/h4-6,8-13,20H,3,7,25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRAPCYJTSXUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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